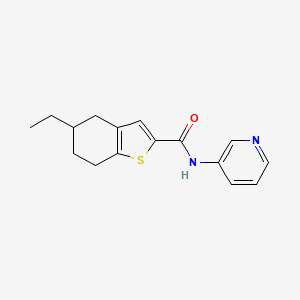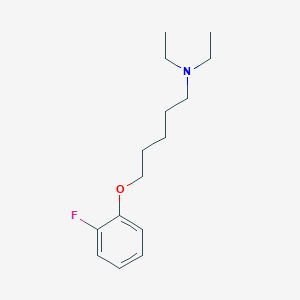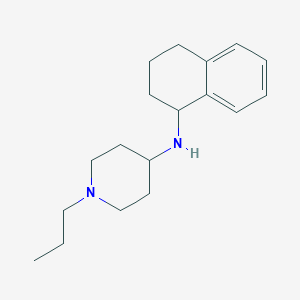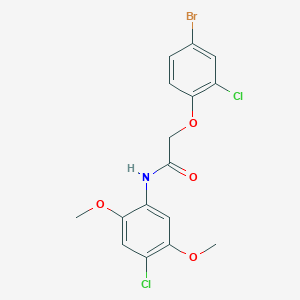![molecular formula C12H19N3O3 B5205813 5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DIPYR, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPYR is a pyrazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of DIPYR involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR reduces the production of prostaglandins, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
DIPYR has been shown to have a range of biochemical and physiological effects. In addition to its COX-2 inhibitory activity, DIPYR has been shown to have antioxidant properties and to inhibit the activity of other enzymes involved in inflammation. DIPYR has also been shown to have potential applications in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of DIPYR for lab experiments is its specificity for COX-2 inhibition. Unlike other COX inhibitors, DIPYR does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DIPYR a potentially safer option for the treatment of inflammatory diseases. However, one limitation of DIPYR is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DIPYR. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the investigation of DIPYR's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DIPYR and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, DIPYR is a promising compound that has potential applications in scientific research. Its specificity for COX-2 inhibition and its potential anti-inflammatory and anti-cancer effects make it an interesting compound for further investigation. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases.
合成法
The synthesis of DIPYR involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with diisopropylcarbodiimide and diisopropylamine. The reaction takes place in the presence of a solvent, typically dichloromethane or chloroform, and requires careful temperature control and stirring. The resulting product is then purified using column chromatography or recrystallization. The yield of DIPYR can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
DIPYR has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where DIPYR has been shown to inhibit the activity of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR may have potential applications in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
5-[di(propan-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)15(8(3)4)11(16)10-9(12(17)18)6-13-14(10)5/h6-8H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNJRRFARZZLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dipropan-2-ylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)


![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)